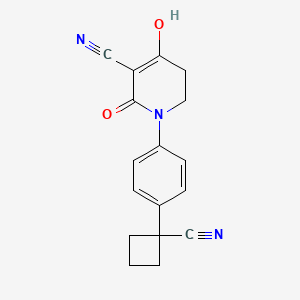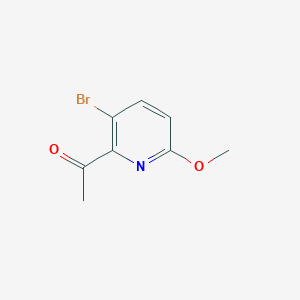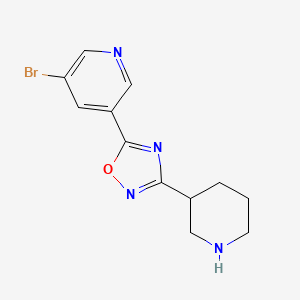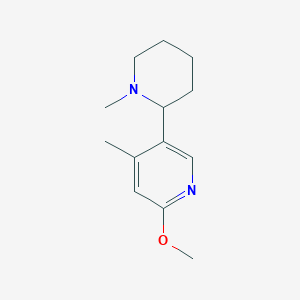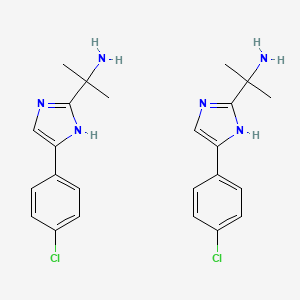
2-(5-(4-Chlorophenyl)-1H-imidazol-2-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(4-Chlorophenyl)-1H-imidazol-2-yl)propan-2-amine is a chemical compound that features an imidazole ring substituted with a chlorophenyl group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Chlorophenyl)-1H-imidazol-2-yl)propan-2-amine typically involves the formation of the imidazole ring followed by the introduction of the chlorophenyl and amine groups. Common synthetic strategies include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the imidazole ring.
Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, leading to the construction of the imidazole ring in a single step.
Oxidative Coupling: This method involves the coupling of precursors under oxidative conditions to form the imidazole ring.
Tandem Reactions: These reactions involve multiple steps that occur in a single reaction vessel, leading to the formation of the imidazole ring and subsequent substitution with the chlorophenyl and amine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(4-Chlorophenyl)-1H-imidazol-2-yl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where the chlorophenyl group or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
2-(5-(4-Chlorophenyl)-1H-imidazol-2-yl)propan-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Para-Chloroamphetamine (PCA): A substituted amphetamine with similar structural features but different biological activities.
4-Chlorophenyl-2-propanamine: A related compound with a similar core structure but lacking the imidazole ring.
Imidazopyridine Derivatives: Compounds with similar imidazole-based structures but different substituents and properties.
Uniqueness
2-(5-(4-Chlorophenyl)-1H-imidazol-2-yl)propan-2-amine is unique due to its specific combination of the imidazole ring, chlorophenyl group, and amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C24H28Cl2N6 |
|---|---|
Poids moléculaire |
471.4 g/mol |
Nom IUPAC |
2-[5-(4-chlorophenyl)-1H-imidazol-2-yl]propan-2-amine |
InChI |
InChI=1S/2C12H14ClN3/c2*1-12(2,14)11-15-7-10(16-11)8-3-5-9(13)6-4-8/h2*3-7H,14H2,1-2H3,(H,15,16) |
Clé InChI |
MGFBKWHRPKGYLU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NC=C(N1)C2=CC=C(C=C2)Cl)N.CC(C)(C1=NC=C(N1)C2=CC=C(C=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclohexyl-2-(2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B11804952.png)
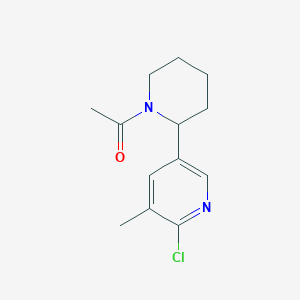
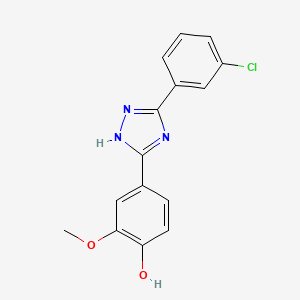
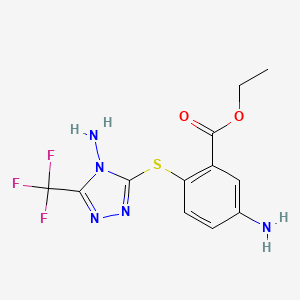

![4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline](/img/structure/B11804982.png)

